molecular formula C16H18FN3O3S B2582059 3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide CAS No. 2034278-78-7

3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

Cat. No.: B2582059
CAS No.: 2034278-78-7
M. Wt: 351.4
InChI Key: QNCXKAUBTDCHBS-HDJSIYSDSA-N
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Description

3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorine, pyrimidine, cyclohexyl, and benzenesulfonamide groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidin-2-yloxy group: This can be achieved through the reaction of a suitable pyrimidine derivative with an appropriate alcohol under basic conditions.

    Cyclohexyl group introduction: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with a nucleophile.

    Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide analogs: Compounds with similar structures but different substituents.

    Other benzenesulfonamides: Compounds with the benzenesulfonamide group but different attached groups.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Biological Activity

3-Fluoro-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Benzenesulfonamide
  • Substituents :
    • Fluoro group at the 3-position
    • Pyrimidin-2-yloxy group attached to a cyclohexyl moiety at the N-position

Research indicates that this compound acts primarily as a kinase inhibitor , targeting specific pathways involved in cancer proliferation. The inhibition of these pathways can lead to decreased tumor growth and improved patient outcomes in various cancers.

Key Mechanisms:

  • Inhibition of TAM Kinase : The compound has shown effectiveness in inhibiting TAM (Tyro3, Axl, Mer) kinases, which are implicated in tumor progression and immune evasion .
  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest at the G2/M phase, which is crucial for controlling cell division and preventing cancer cell proliferation .

Anticancer Activity

The compound has been evaluated in various preclinical models for its anticancer properties. Notable findings include:

  • In Vitro Studies : Demonstrated IC50 values ranging from 1.75 to 9.46 µM against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • In Vivo Efficacy : Animal studies have shown significant tumor reduction in xenograft models treated with this compound, suggesting its potential for clinical application in oncology .

Antiviral Properties

Emerging research highlights the antiviral potential of pyrimidine derivatives, including this compound. It has been noted for its activity against certain viral strains, demonstrating a promising avenue for further exploration in antiviral drug development .

Case Studies and Research Findings

StudyFindings
Preclinical Evaluation of TAM Kinase InhibitorsInhibition led to reduced tumor size in mouse modelsSupports use in targeted cancer therapy
Antiviral Activity AssessmentShowed efficacy against influenza virus strainsPotential application in antiviral therapies
Safety Profile AssessmentNo acute toxicity observed at high doses (2000 mg/kg)Favorable safety profile for further development

Properties

IUPAC Name

3-fluoro-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c17-12-3-1-4-15(11-12)24(21,22)20-13-5-7-14(8-6-13)23-16-18-9-2-10-19-16/h1-4,9-11,13-14,20H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCXKAUBTDCHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=CC(=C2)F)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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